molecular formula C39H47N4O8P B1609984 DMT-dU Phosphoramidite CAS No. 289712-98-7

DMT-dU Phosphoramidite

Cat. No. B1609984
CAS RN: 289712-98-7
M. Wt: 730.8 g/mol
InChI Key: ZGJUDTLSWZPIDW-MVFNBKNKSA-N
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Description

DMT-dU Phosphoramidite is a modified nucleoside composed of 2’-deoxyuridine (dU) and N,N-dimethylthiourea (DMT) substituents. It is a highly versatile and useful molecule that has been widely used in synthetic organic chemistry and biochemistry. DMT-dU Phosphoramidite has been used in a wide range of applications, including DNA synthesis, enzyme inhibition, and drug design.

Scientific Research Applications

Improved Chemistry for Oligonucleotide Synthesis

DMT-dU phosphoramidite, as part of improved phosphoramidite chemistry, enhances the synthesis of DNA oligonucleotides. Improved methods substantially increase the efficiency and purity of synthetic DNA, making it more suitable for precise genetic applications. For instance, a study highlighted that DNA synthesized using an improved version of phosphoramidite chemistry exhibited significantly fewer modified bases and better restriction enzyme cleavage efficiency compared to the original chemistry. This advancement in chemistry increased the restriction efficiency of synthetic DNA by up to tenfold (Farrance, Eadie, & Ivarie, 1989).

Synthesis of Modified Oligonucleotides

DMT-dU phosphoramidite is instrumental in the synthesis of modified oligonucleotides. For example, N-substituted DMT-hydroxymethylpyrrolidinol phosphoramidites, derived from hydroxyproline, can be coupled with high yield and purity, allowing diverse functionalities in phosphodiester oligomers (Hébert, Davis, DeBaets, & Acevedo, 1994). Additionally, DMT-cholesteryl phosphoramidite was developed for the automated DNA synthesis of modified Triple-Helix Forming Oligonucleotides (TFOs), demonstrating enhanced cellular uptake properties (Vu, Singh, Lewis, Zendegui, & Jayaraman, 1993).

Novel Synthesis Methods

Innovative synthesis methods using DMT-dU phosphoramidite have been developed for specific scientific applications. For instance, a procedure for the preparation of oligonucleotides without using ammonia, essential for synthesizing oligonucleotides with sensitive mutagenic bases, has been described, expanding the potential applications in genetic research (Eritja, Robles, Aviñó, Alberico, & Pedroso, 1992).

In Situ Preparation of Deoxyribonucleoside Phosphoramidites

DMT-dU phosphoramidite plays a crucial role in the in situ preparation of deoxyribonucleoside phosphoramidites, a process vital for polymer-supported synthesis of oligodeoxyribonucleotides. This method allows for the synthesis of oligonucleotides with high efficiency and purity, significantly impacting the field of synthetic biology (Nielsen, Taagaard, Marugg, van Boom, & Dahl, 1986).

Mechanism of Action

Target of Action

DMT-dU Phosphoramidite, also known as DMT-dU-CE Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical and diagnostic fields . They can be designed to bind to specific sequences of DNA or RNA, thereby regulating the expression of genes .

Mode of Action

DMT-dU Phosphoramidite interacts with its targets (oligonucleotides) through a process known as coupling . This process involves the addition of individual phosphoramidites to the 3’-OH of the ribose sugar of the new base to the 5’-OH of the previous base . This repetitive process results in the formation of the desired nucleotide sequence .

Biochemical Pathways

The key biochemical pathway involved in the action of DMT-dU Phosphoramidite is the synthesis of oligonucleotides . This process involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .

Result of Action

The result of the action of DMT-dU Phosphoramidite is the production of oligonucleotides with a specific nucleotide sequence . These oligonucleotides can be used for various purposes, including gene expression modulation, which can have significant molecular and cellular effects .

Action Environment

The action of DMT-dU Phosphoramidite can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the conditions under which the oligonucleotide synthesis is carried out, such as the temperature and the pH of the reaction, can also impact the efficiency of the process .

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453691
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-dU Phosphoramidite

CAS RN

109389-30-2, 289712-98-7
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109389-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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